2-tert-butyl-5-chloro-1,2-dihydro-3H-indazol-3-one
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Overview
Description
2-tert-butyl-5-chloro-1,2-dihydro-3H-indazol-3-one is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, with its unique tert-butyl and chloro substituents, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-tert-butyl-5-chloro-1,2-dihydro-3H-indazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-tert-butyl-5-chlorobenzohydrazide with a suitable cyclizing agent. The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process . Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Chemical Reactions Analysis
2-tert-butyl-5-chloro-1,2-dihydro-3H-indazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Scientific Research Applications
2-tert-butyl-5-chloro-1,2-dihydro-3H-indazol-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-chloro-1,2-dihydro-3H-indazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar compounds to 2-tert-butyl-5-chloro-1,2-dihydro-3H-indazol-3-one include other indazole derivatives such as:
- 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole
- 2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole These compounds share the indazole core but differ in their substituents, leading to variations in their biological activities and applications . The unique tert-butyl and chloro substituents of this compound contribute to its distinct properties and potential uses.
Properties
Molecular Formula |
C11H13ClN2O |
---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
2-tert-butyl-5-chloro-1H-indazol-3-one |
InChI |
InChI=1S/C11H13ClN2O/c1-11(2,3)14-10(15)8-6-7(12)4-5-9(8)13-14/h4-6,13H,1-3H3 |
InChI Key |
RVGZOKDYHXIBBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(N1)C=CC(=C2)Cl |
Origin of Product |
United States |
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